molecular formula C9H15I B8215289 1-Iodo-4-methylbicyclo[2.2.2]octane

1-Iodo-4-methylbicyclo[2.2.2]octane

Cat. No.: B8215289
M. Wt: 250.12 g/mol
InChI Key: IGUYKVOVKVFKGR-UHFFFAOYSA-N
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Description

1-Iodo-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C9H15I. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by the presence of an iodine atom and a methyl group attached to the bicyclo[2.2.2]octane framework. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Scientific Research Applications

1-Iodo-4-methylbicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into the potential medicinal applications of this compound is ongoing. It may serve as a precursor for the synthesis of biologically active compounds with potential therapeutic benefits.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-Iodo-4-methylbicyclo[2.2.2]octane can be achieved through various synthetic routes. One common method involves the iodination of 4-methylbicyclo[2.2.2]octane using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring the selective introduction of the iodine atom at the desired position.

Industrial production methods for this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Iodo-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

    Reduction Reactions: The compound can be reduced to 4-methylbicyclo[2.2.2]octane using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions used.

The major products formed from these reactions include 4-methylbicyclo[2.2.2]octane derivatives with different functional groups, such as azides, nitriles, and alcohols.

Mechanism of Action

The mechanism by which 1-Iodo-4-methylbicyclo[2.2.2]octane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In reduction reactions, the iodine atom is removed, resulting in the formation of the corresponding hydrocarbon.

The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with enzymes that catalyze halogenation or dehalogenation reactions.

Comparison with Similar Compounds

1-Iodo-4-methylbicyclo[2.2.2]octane can be compared with other similar compounds, such as:

    1-Bromo-4-methylbicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen properties.

    1-Chloro-4-methylbicyclo[2.2.2]octane: Contains a chlorine atom and shows distinct chemical behavior compared to the iodine derivative.

    4-Methylbicyclo[2.2.2]octane: Lacks the halogen atom, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its specific reactivity patterns and the ability to undergo a wide range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-iodo-4-methylbicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15I/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUYKVOVKVFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-4-methylbicyclo[2.2.2]octane
Reactant of Route 2
1-Iodo-4-methylbicyclo[2.2.2]octane
Reactant of Route 3
1-Iodo-4-methylbicyclo[2.2.2]octane
Reactant of Route 4
1-Iodo-4-methylbicyclo[2.2.2]octane
Reactant of Route 5
1-Iodo-4-methylbicyclo[2.2.2]octane
Reactant of Route 6
1-Iodo-4-methylbicyclo[2.2.2]octane

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